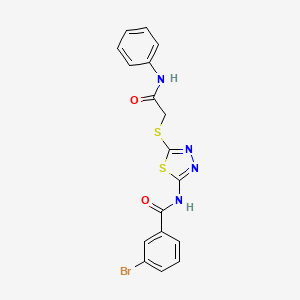

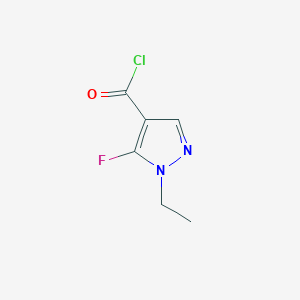

7-methoxy-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an anhydride with a hydrazide . For instance, phthalic anhydride can react with 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide to yield a phthaloyl-protected alanine . This compound can then be coupled with a suitable ester to yield the final product .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzofuran ring, an isoindoline ring, and a carboxamide group. The benzofuran ring is a common structural motif in many biologically active compounds .Aplicaciones Científicas De Investigación

Neuroprotective and Antioxidant Effects

A study conducted on novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives revealed significant neuroprotective and antioxidant activities. These compounds were synthesized and evaluated using primary cultured rat cortical neuronal cells and in vitro cell-free bioassays. Among the derivatives, certain compounds showed considerable protection against NMDA-induced excitotoxic neuronal cell damage, comparable to memantine, a well-known NMDA antagonist. Additionally, one compound demonstrated notable anti-excitotoxic effects and moderate to appreciable degrees of ROS scavenging and antioxidant activities. This suggests the potential of these derivatives in neuroprotective applications, highlighting the importance of specific substitutions on the benzofuran moiety for enhanced activity (Jungsook Cho et al., 2015).

Antimicrobial Activity

Research into 2-aryl benzofuran derivatives from seeds of Styrax macranthus included compounds with structures related to 7-methoxy-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzofuran-2-carboxamide. These compounds were identified for their potential antimicrobial activities, illustrating the diverse biological applications of benzofuran derivatives and the significance of exploring natural sources for novel bioactive compounds with potential therapeutic applications (Yinggang Luo et al., 2007).

Anticholinesterase and Alzheimer's Disease

Another study explored novel anticholinesterase compounds based on furobenzofuran and methanobenzodioxepine molecular skeletons. These compounds were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showing potent inhibitory activities. Specific compounds demonstrated remarkable selectivity towards these enzymes, indicating their potential use in treating diseases like Alzheimer's, where cholinesterase inhibitors play a crucial role (Weiming Luo et al., 2005).

Antiviral Activity

The design and synthesis of novel, potent, selective, and orally bioavailable adenosine A2A receptor antagonists demonstrated significant biological evaluation, including antiviral activities. This research underscores the versatility of benzofuran derivatives in developing therapeutic agents targeting various biological receptors and pathways, offering potential new treatments for diseases such as Parkinson's (Sujay Basu et al., 2017).

Safety and Hazards

The safety and hazards associated with this compound are not clear from the available literature. As a synthetic cannabinoid, it may have similar risks to other compounds in this class.

Direcciones Futuras

Benzofuran derivatives, such as this compound, are gaining attention in the scientific community for their wide range of biological and pharmacological applications . Future research may focus on further exploring the therapeutic potential of these compounds and developing new derivatives with improved properties .

Propiedades

IUPAC Name |

7-methoxy-N-(2-methyl-1,3-dioxoisoindol-5-yl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O5/c1-21-18(23)12-7-6-11(9-13(12)19(21)24)20-17(22)15-8-10-4-3-5-14(25-2)16(10)26-15/h3-9H,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFDRZMMKWZRNHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=CC4=C(O3)C(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-butyl-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)cyclohexanecarboxamide](/img/structure/B2668514.png)

![3-oxo-N,2-diphenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2668518.png)

![6,8-dichloro-2-[(E)-2-(4-chloro-3-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B2668521.png)

![1-{[(4-Methylbenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene](/img/structure/B2668523.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2668524.png)

![9-(tert-Butoxycarbonyl)-9-azabicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B2668529.png)

![N-(2,4-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2668533.png)